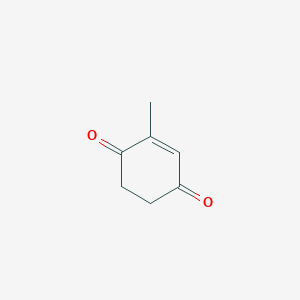

2-Cyclohexene-1,4-dione, 2-methyl-

Description

2-Cyclohexene-1,4-dione, 2-methyl- (CAS: N/A*, molecular formula: C₇H₈O₂) is a methyl-substituted derivative of the parent compound 2-cyclohexene-1,4-dione (CAS: 4505-38-8, C₆H₆O₂, average mass: 110.11 g/mol) . The parent structure features a conjugated enedione system, which is highly reactive in multi-component reactions, enabling the synthesis of biologically active heterocyclic compounds .

Properties

CAS No. |

113436-11-6 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-methylcyclohex-2-ene-1,4-dione |

InChI |

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h4H,2-3H2,1H3 |

InChI Key |

JHISVHDIJOSBDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of p-Benzoquinone Tetramethyl Diketal

The most well-documented route to 2-cyclohexene-1,4-dione derivatives involves the catalytic hydrogenation of p-benzoquinone tetramethyl diketal (Compound I). This method, detailed in US Patent 4,161,614, employs a two-step process:

- Reduction : Compound I undergoes hydrogenation in a basic medium (e.g., methanol/KOH) using palladium (Pd/C) or platinum catalysts at 15–40°C under 15 atm H₂ pressure. The reaction selectively reduces the quinone to cyclohexanedione-(1,4)-tetramethyl diketal (Compound II) with yields exceeding 90%.

- Workup : The diketal intermediate is hydrolyzed using 1 N H₂SO₄ in methanol at 40°C, cleaving the protecting groups to yield the free diketone.

Mechanistic Insights :

The hydrogenation proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential electron transfer to the quinone’s π-system. The basic medium stabilizes the alkoxide intermediate, preventing over-reduction.

Optimized Parameters :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 5% Pd/C (0.005–0.2% metal loading) | |

| Temperature | 15–40°C | |

| Pressure | 15 atm H₂ | |

| Solvent | Methanol or diketal itself | |

| Yield (Compound II) | 90–92.5% |

Methylation Strategies

Introducing the methyl group at the 2-position requires functionalization of the cyclohexanedione core. While direct methods are sparse in the literature, indirect approaches include:

- Grignard Addition : Treating a pre-formed cyclohexanedione with methylmagnesium bromide (CH₃MgBr) in anhydrous ether. The Grignard reagent attacks the ketone carbonyl, forming a tertiary alcohol intermediate, which is subsequently oxidized back to the diketone.

- Electrophilic Aromatic Substitution : Directed ortho-methylation using methylating agents (e.g., CH₃I) under Friedel-Crafts conditions. However, this method risks over-alkylation and requires stringent regiocontrol.

Acid-Catalyzed Hydrolysis of Diketal Intermediates

Hydrolysis Conditions

The final step in the patent-derived synthesis involves hydrolyzing the tetramethyl diketal (Compound II) to unveil the diketone. Key conditions include:

- Acid Catalyst : 1 N H₂SO₄ in methanol.

- Temperature : 40°C for 3 hours.

- Workup : Recrystallization from ethanol yields pure 2-cyclohexene-1,4-dione derivatives.

Yield Optimization :

| Parameter | Value | Source |

|---|---|---|

| Acid Concentration | 1 N H₂SO₄ | |

| Reaction Time | 3 hours | |

| Final Yield | 74% |

Competing Pathways

Under acidic conditions, the diketal undergoes stepwise cleavage:

- Protonation of the methoxy group.

- Nucleophilic attack by water, releasing methanol.

- Reformation of the diketone via keto-enol tautomerism.

Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2-cyclohexene-1,4-dione derivatives exhibit characteristic signals:

- Ketone Carbons : δC 196.9 and 201.0 ppm (C-13 and C-16).

- Methylene Protons : δH 2.73–2.90 ppm (C-22).

- Methyl Group : δH 1.25 ppm (C-21).

Key HMBC Correlations :

Electronic Circular Dichroism (ECD)

ECD spectroscopy resolves the absolute configuration of the 2-cyclohexene-1,4-dione system. For 2-methyl derivatives:

- Cotton Effects : Negative at 210 and 286 nm; positive at 234 and 340 nm.

- Chromophore Alignment : The 1,4-dione arrangement distributes electron density symmetrically, distinguishing it from 1,2-dione isomers.

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexene-1,4-dione, 2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Based on the search results, here's information regarding the applications of compounds related to "2-Cyclohexene-1,4-dione, 2-methyl-" and related compounds:

2-Methylcyclohexane-1,3-dione:

- Synthetic Intermediate : It serves as a synthetic intermediate in various chemical processes .

- Starting Material : It is used as a starting material in the synthesis of acorone .

- Fields of Application : It finds use in organic synthesis, pharmaceuticals, and agrochemicals .

2-Acyl-cyclohexane-1,3-diones:

- Herbicide Research : Congeners of 2-acyl-cyclohexane-1,3-diones are tested for inhibitory activity on plant HPPD (p-Hydroxyphenylpyruvate Dioxygenase), a herbicidal molecular target site . These compounds are derived from Peperomia natural products .

- Inhibitory Activity : A 1,3-dione feature is crucial for HPPD inhibition . Molecules with an 11-carbon side chain have optimal inhibition .

1,4-Cyclohexanedione:

Regioselective Organocadmium Alkylations of Substituted Quinones:

Mechanism of Action

The mechanism by which 2-Cyclohexene-1,4-dione, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dione groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the methyl group may enhance its binding affinity to specific targets, modulating its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-cyclohexene-1,4-dione derivatives:

Key Observations:

- Halogenation Effects : Bromination (CAS 5273-61-0) and chlorination (CAS 14504-09-7) significantly increase molar mass and density due to the high atomic weight of halogens. Brominated derivatives exhibit enhanced electrophilicity, making them reactive in substitution reactions .

- Alkyl and Methoxy Groups : The 2,3-dimethoxy-5-methyl derivative (CAS 60404-98-0) has a higher molar mass (238.28 g/mol) and reduced polarity, likely improving solubility in organic solvents .

Parent Compound (4505-38-8)

- Reactivity : Participates in multi-component reactions to form fused heterocycles, such as pyrans and pyridines, with applications in drug discovery .

- Applications : Serves as a precursor for bioactive molecules due to its electron-deficient enedione system .

Halogenated Derivatives

- 5,6-Dibromo Derivative (5273-61-0): Bromine atoms act as leaving groups, facilitating nucleophilic aromatic substitution.

- Hexachloro Derivative (14504-09-7) : High chlorine content may confer stability against oxidation, suited for agrochemical intermediates .

Methoxy and Alkyl Derivatives

- 2,3-Dimethoxy-5-methyl (60404-98-0): Methoxy groups enhance electron density, altering regioselectivity in Diels-Alder reactions. Applications in natural product synthesis (e.g., terpenoid analogs) .

Amino-Substituted Analogs

- Likely explored in medicinal chemistry for kinase inhibition .

Q & A

Basic: What are the established synthetic routes for 2-methyl-2-cyclohexene-1,4-dione?

The compound can be synthesized via a modified Diels-Alder reaction followed by zinc-mediated reduction. A scalable method involves reacting 1,4-benzoquinone with cyclopentadiene to form a tricyclic adduct, which is then reduced using zinc powder in dichloromethane. The crude product is purified via aqueous workup and solvent evaporation, yielding a reddish liquid that solidifies upon cooling . Alkyl-substituted derivatives (e.g., methyl groups) are synthesized similarly by adjusting starting materials .

Key Steps:

- Diels-Alder Reaction: Cyclopentadiene + 1,4-benzoquinone → Tricyclic adduct.

- Reduction: Zinc powder in CH₂Cl₂ under reflux.

- Purification: Aqueous NaOH wash, brine, and drying over Na₂SO₄.

Advanced: How can researchers mitigate the compound’s sensitivity to acids/bases during synthesis?

The diketone structure is prone to degradation under acidic or basic conditions. To minimize side reactions:

- pH Control: Use neutral solvents (e.g., dichloromethane) and avoid aqueous acidic/basic conditions during workup .

- Scalability Modifications: Reduce solvent volume and optimize reaction time (1.5–2 hours) to prevent prolonged exposure to reactive intermediates .

- Alternative Reagents: Replace traditional hydrolysis (which risks degradation) with zinc reduction, as described in Chapman et al.’s method .

Basic: What analytical techniques are recommended for characterizing 2-methyl-2-cyclohexene-1,4-dione?

Advanced: How to resolve contradictions in spectral data for alkyl-substituted cyclohexenones?

Discrepancies in NMR or IR spectra may arise from:

- Tautomerism: Enol-keto tautomerism in diketones can shift proton signals. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .

- Impurities: Purify via column chromatography (silica gel, hexane/EtOAc) and validate purity via HPLC .

- Comparative Analysis: Cross-reference with synthesized analogs (e.g., 2,6,6-trimethyl derivatives) .

Basic: What reactivity patterns are observed in 2-methyl-2-cyclohexene-1,4-dione?

- Diels-Alder Reactivity: Acts as a dienophile with electron-rich dienes (e.g., furans) to form bicyclic adducts .

- Reduction: Zn/HCl reduces the enone system to a saturated diketone, but over-reduction may occur without careful stoichiometry .

- Oxidation: Ozonolysis cleaves the double bond, yielding dicarboxylic acids .

Advanced: How to study the mechanistic role of the methyl group in Diels-Alder reactions?

- Kinetic Isotope Effects (KIE): Synthesize deuterated or ¹³C-labeled methyl derivatives to track regioselectivity .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare transition-state energies of methyl vs. non-substituted analogs .

- Steric Maps: Analyze X-ray crystallography data to quantify steric hindrance from the methyl group .

Basic: What storage conditions are optimal for this compound?

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control: Use desiccants (e.g., P₂O₅) to avoid hydrolysis of the enone system .

Advanced: How to stabilize 2-methyl-2-cyclohexene-1,4-dione in aqueous media?

- Micellar Encapsulation: Use non-ionic surfactants (e.g., Tween-80) to solubilize the compound without hydrolysis .

- Buffer Systems: Phosphate buffers (pH 6.5–7.5) minimize acid/base degradation .

Advanced: Addressing discrepancies in reported melting points for alkylated cyclohexenones

Basic: What are the applications of this compound in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.